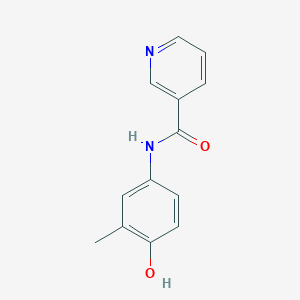
4-Dimethylamino-benzamidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethylamino-benzamidine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol . It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-benzamidine dihydrochloride typically involves the reaction of 4-dimethylaminobenzonitrile with ammonia or an amine under specific conditions to form the corresponding amidine . This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Dimethylamino-benzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
科学研究应用
4-Dimethylamino-benzamidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Dimethylamino-benzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
相似化合物的比较
Benzamidine: A simpler analogue with similar enzyme inhibitory properties.
Diminazene: Another benzamidine derivative used as a trypanocidal agent.
4-Aminobenzamidine: A related compound with similar chemical properties but different applications.
Uniqueness: 4-Dimethylamino-benzamidine dihydrochloride is unique due to its dimethylamino group, which enhances its binding affinity and specificity for certain molecular targets compared to simpler analogues like benzamidine .
属性
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJLPLJSLCQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824842.png)
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2824847.png)


![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)
![2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2824853.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea](/img/structure/B2824854.png)
